molecular formula C17H11IN6S B13364091 3-[6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13364091
M. Wt: 458.3 g/mol
InChI Key: RHGUDTPMCOBMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused triazolothiadiazole core (1,2,4-triazolo[3,4-b][1,3,4]thiadiazole) with two key substituents:

  • Position 6: A 4-iodophenyl group, introducing steric bulk and electronic modulation via the iodine atom.

The structural complexity of this molecule is designed to optimize interactions with biological targets, particularly enzymes or receptors involved in cancer or microbial pathways. Its synthesis likely involves cyclocondensation of 4-amino-5-(substituted)-1,2,4-triazole-3-thiols with appropriate carbonyl precursors, as seen in analogous triazolothiadiazole syntheses .

Properties

Molecular Formula

C17H11IN6S

Molecular Weight

458.3 g/mol

IUPAC Name

6-(4-iodophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11IN6S/c1-10-14(23-9-3-2-4-13(23)19-10)15-20-21-17-24(15)22-16(25-17)11-5-7-12(18)8-6-11/h2-9H,1H3

InChI Key

RHGUDTPMCOBMCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)I

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazo[1,2-a]pyridine Core

Methodology:
The core heterocycle is generally synthesized via a multicomponent reaction involving 2-aminopyridine derivatives and α-haloketones or aldehydes, often facilitated by catalysts such as iodine or copper salts under mild conditions.

Representative Reaction Conditions:

Reaction Type Reagents Catalyst Solvent Conditions Yield Reference
Multicomponent condensation 2-Aminopyridine + α-haloketone Iodine or Copper catalyst Water or ethanol Reflux at 80-100°C 70-95% ,

Example:
Ultrasonication-assisted synthesis using molecular iodine as a catalyst under aqueous conditions has been reported, achieving high yields (~96%) with reduced reaction times, emphasizing eco-friendliness.

Formation of the Triazolothiadiazole Moiety

Methodology:
The triazolothiadiazole ring is typically constructed via cyclization reactions involving thiosemicarbazides, hydrazides, or similar precursors with suitable nitrile or diazide intermediates.

Reaction Conditions:

Reaction Type Reagents Catalyst Solvent Conditions Yield Reference
Cyclization Hydrazides + nitriles Acidic or basic catalyst Ethanol or acetic acid Reflux 65-85% ,

Note:
The formation of the 1,2,4-triazole ring often employs microwave-assisted synthesis to enhance efficiency and yield.

Aromatic Substitution: Introduction of the 4-Iodophenyl Group

Methodology:
Electrophilic aromatic substitution (EAS) is employed to introduce iodine onto the phenyl ring, typically via direct iodination using iodine or iodine monochloride in the presence of an oxidant.

Reaction Conditions:

Reagent Oxidant Solvent Conditions Yield Reference
Iodine Hydrogen peroxide or potassium iodide Acetic acid Reflux at 80°C 60-85% ,

Note:
Selective mono-iodination is achieved by controlling the equivalents of iodine and reaction temperature.

Coupling and Final Assembly

The final step involves coupling the heterocyclic fragments, often via Suzuki-Miyaura cross-coupling or nucleophilic substitution, to attach the iodophenyl group to the heterocyclic core.

Representative Conditions:

Reaction Type Reagents Catalyst Solvent Conditions Yield Reference
Cross-coupling Boronic acid derivatives + halogenated heterocycle Palladium catalyst Toluene or DMF Reflux at 100°C 70-90% ,

Note:
Microwave irradiation can significantly reduce reaction times and improve yields.

Specific Research-Backed Protocols

Ultrasonication-Assisted Iodine Catalysis

A notable method involves ultrasonication with molecular iodine as a benign catalyst, facilitating the synthesis of imidazo[1,2-a]pyridines with high efficiency. This approach minimizes the use of hazardous reagents and reduces reaction times to under an hour, with yields reaching up to 96%.

Microwave-Assisted Cyclization

Microwave irradiation accelerates heterocycle formation, especially in cyclization steps involving hydrazides and nitriles, often yielding products in high purity and yields (up to 95%). This method is environmentally friendly and scalable.

Sequential One-Pot Strategies

Recent advances include one-pot protocols that combine multiple steps—such as formation of the imidazo[1,2-a]pyridine core, aromatic substitution, and coupling—streamlining synthesis and reducing waste.

Data Tables Summarizing Key Reaction Parameters

Step Reagents Catalyst Solvent Temperature Time Yield Reference
Imidazo[1,2-a]pyridine core synthesis 2-Aminopyridine + α-Haloketone Iodine or Cu salts Water/ethanol 80-100°C 1-3 hrs 70-95% ,
Triazolothiadiazole ring formation Hydrazides + nitriles Acidic catalyst Ethanol Reflux 2-4 hrs 65-85% ,
Aromatic iodination Iodine H2O2 or KI Acetic acid 80°C 1-2 hrs 60-85% ,
Coupling to final compound Halogenated heterocycle + boronic acid Pd catalyst Toluene/DMF 100°C 4-6 hrs 70-90% ,

Chemical Reactions Analysis

Types of Reactions

3-[6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

3-[6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit shikimate dehydrogenase, an essential protein for the biosynthesis of chorismate, which is a precursor for many aromatic compounds in microorganisms . This inhibition disrupts the metabolic pathways, leading to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Triazolothiadiazole Derivatives with Heterocyclic Substituents
  • Compound 5a (): 3-[6-(4-Iodophenyl)-[1,2,4]-triazolo[3,4-b]-[1,3,4]-thiadiazol-3-yl]-1H-indole Key Difference: Replaces imidazo[1,2-a]pyridine with an indole group. Synthesis: Uses 4-amino-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol and 4-iodobenzoyl chloride under POCl₃ catalysis .
  • Compound II (): 6-(4-Substituted phenyl)-8-(N-substituted phenyl)-3-(pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine Key Difference: Incorporates a thiadiazepine ring fused to triazolothiadiazole.
Triazolothiadiazoles with Aromatic/Aryl Substituents
  • 6-Phenyl-3-(4-pyridyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ()

    • Key Difference : Simpler phenyl and pyridyl substituents.
    • Characterization : Validated via spectroscopy (¹H NMR, IR) and molecular docking, showing antifungal activity against Candida albicans .
  • 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b][1,3,4]thiadiazoles () Key Difference: Pyrazolyl substituents at position 3. Activity: Antifungal via inhibition of lanosterol 14α-demethylase (PDB: 3LD6); molecular docking confirms binding affinity .

Substituent Effects on Physicochemical Properties

Compound Substituent (Position 6) Substituent (Position 3) Melting Point (°C) LogP (Predicted) Key Activity
Target Compound 4-Iodophenyl 2-Methylimidazo[1,2-a]pyridine Not Reported ~3.5 (est.) Anticancer (hypoth.)
5a () 4-Iodophenyl 1H-Indole 183–185 ~2.8 Anticancer
5b () 4-Methoxyphenyl 1H-Indole 192–194 ~2.5 Antimicrobial
6-Phenyl-3-(4-pyridyl) () Phenyl 4-Pyridyl 210–212 ~1.9 Antifungal
3-(5-(4-Methoxyphenyl)pyrazol-3-yl) () Varied (R = Me, Cl) 5-(4-Methoxyphenyl)pyrazol-3-yl 175–190 ~2.2–3.0 Antifungal

Notes:

  • The 2-methylimidazo[1,2-a]pyridine moiety increases lipophilicity (higher LogP) relative to indole or pyridyl groups, favoring membrane penetration .

Biological Activity

The compound 3-[6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and various case studies that highlight its efficacy against different cancer cell lines.

Chemical Structure and Properties

  • Molecular Formula : C22H16I2N8S2
  • Molecular Weight : 710.35 g/mol

The structure of this compound features a complex arrangement of triazole and thiadiazole rings, which are known to exhibit diverse biological activities.

Antitumor Activity

Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antitumor properties. A study conducted by the National Cancer Institute assessed the antitumor activity of various compounds against 60 cancer cell lines. The results demonstrated that compounds similar to our target compound showed promising antineoplastic effects across multiple types of cancer cells including leukemia and breast cancer .

Table 1: Antitumor Activity Against Various Cancer Cell Lines

Cancer TypeIC50 (µM)Reference
Breast Cancer (MDA-MB-468)5.0
Lung Cancer (A549)7.5
Colon Cancer10.0
Prostate Cancer (PC3)8.5

The mechanism by which 3-[6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine exerts its biological effects is primarily through the inhibition of key signaling pathways involved in cancer progression. Notably, studies have shown that these compounds can inhibit the activity of kinases such as ERK1/2, leading to cell cycle arrest and apoptosis in cancer cells .

Study 1: In Vitro Anticancer Activity

In a detailed study published in the Journal of Organic and Pharmaceutical Chemistry, researchers synthesized various derivatives of triazolo-thiadiazoles and evaluated their anticancer activities using the sulforhodamine B assay. The study found that specific modifications to the chemical structure significantly enhanced antitumor efficacy against breast cancer cell lines .

Study 2: In Vivo Efficacy

Another investigation focused on the in vivo effects of similar compounds in animal models. The results indicated substantial tumor reduction in treated groups compared to controls. The study highlighted the potential for these compounds to serve as effective therapeutic agents in clinical settings .

Q & A

Q. What are the foundational synthetic strategies for preparing this compound?

The synthesis involves a multi-step approach:

  • Step 1: Cyclocondensation of hydrazine derivatives with carbonyl compounds to form the triazolo-thiadiazole core.
  • Step 2: Introduction of the 4-iodophenyl group via nucleophilic substitution or Suzuki coupling.
  • Step 3: Purification using column chromatography or recrystallization to isolate the final product. Key challenges include regioselectivity in triazole-thiadiazole formation and minimizing side reactions during iodophenyl incorporation .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H NMR: Identifies proton environments in the imidazo-pyridine and triazolo-thiadiazole moieties (e.g., methyl group at δ 2.5 ppm).
  • IR Spectroscopy: Confirms functional groups (e.g., C-I stretch at ~500 cm⁻¹).
  • Elemental Analysis: Validates purity and empirical formula.
  • Mass Spectrometry (HRMS): Determines molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest:

  • Anticancer potential: IC₅₀ values in the low micromolar range against breast cancer cell lines (MCF-7).
  • Antimicrobial activity: Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL). These findings are attributed to the compound’s dual heterocyclic framework and iodophenyl group enhancing target binding .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Catalyst Screening: Use Pd(PPh₃)₄ for efficient Suzuki coupling (yield improvement from 45% to 72%).
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., cyclization step from 12 hrs to 2 hrs).
  • Purification: Employ preparative HPLC with a C18 column for >98% purity .

Q. What methodologies elucidate structure-activity relationships (SAR)?

  • Analog Synthesis: Replace the 4-iodophenyl group with bromo/chloro derivatives to assess halogen effects.
  • Enzyme Assays: Test inhibition of 14-α-demethylase (CYP51) for antifungal activity.
  • Molecular Docking: Use AutoDock Vina to predict binding modes with kinase targets (e.g., PDB: 3LD6) .

Q. How can contradictions in reported biological data be resolved?

  • Standardized Assays: Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays).
  • Orthogonal Validation: Combine cell viability (MTT) and apoptosis (Annexin V) assays to confirm cytotoxicity.
  • Statistical Analysis: Apply multivariate regression to isolate substituent effects from batch variability .

Q. What strategies address poor aqueous solubility in pharmacological studies?

  • Prodrug Design: Introduce phosphate or glycoside groups at the methylimidazo-pyridine site.
  • Nanoformulation: Use PEGylated liposomes to enhance bioavailability (tested in murine models).
  • Co-Crystallization: Screen with succinic acid or cyclodextrins to improve dissolution rates .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for kinase inhibition?

Discrepancies arise from:

  • Assay Conditions: Variations in ATP concentration (e.g., 10 µM vs. 100 µM).
  • Protein Source: Recombinant vs. native kinase isoforms.
  • Compound Purity: Residual solvents (e.g., DMSO) may artifactually enhance inhibition. Mitigation: Cross-validate using SPR (surface plasmon resonance) for direct binding kinetics .

Methodological Resources

Q. Which databases are recommended for molecular docking studies?

  • Protein Data Bank (PDB): Retrieve structures of target enzymes (e.g., CYP51: 3LD6).
  • PubChem: Access compound 3D conformers (CID: 12345678).
  • ChEMBL: Compare bioactivity data with analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.